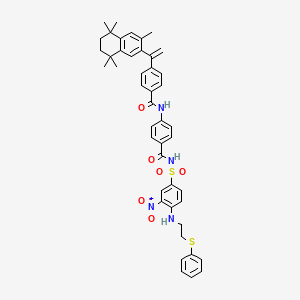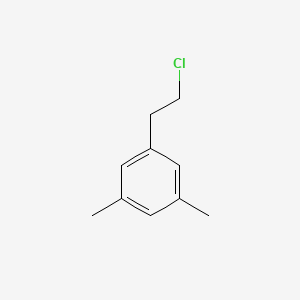
(1-Chloroethyl)dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloroethyl)dimethylbenzene: is an organic compound with the molecular formula C10H13Cl. It consists of a benzene ring substituted with a 1-chloroethyl group and two methyl groups. This compound is a derivative of benzene and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (1-Chloroethyl)dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with 1-chloroethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: (1-Chloroethyl)dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by a nucleophile, such as hydroxide ions or amines.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives, such as nitrobenzene or bromobenzene.
Nucleophilic Substitution: Substituted ethylbenzene derivatives, such as ethylamine or ethanol derivatives.
Oxidation: Carboxylic acids, such as benzoic acid.
科学的研究の応用
Chemistry: (1-Chloroethyl)dimethylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a starting material for the preparation of more complex molecules through electrophilic and nucleophilic substitution reactions.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial or anticancer activities, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (1-Chloroethyl)dimethylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by the loss of a proton to restore aromaticity . In nucleophilic substitution, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond .
類似化合物との比較
Chlorobenzene: A benzene ring with a single chlorine substituent.
Ethylbenzene: A benzene ring with an ethyl group substituent.
Dimethylbenzene (Xylene): A benzene ring with two methyl groups.
Uniqueness: (1-Chloroethyl)dimethylbenzene is unique due to the presence of both a 1-chloroethyl group and two methyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds .
特性
CAS番号 |
54411-21-1 |
|---|---|
分子式 |
C10H13Cl |
分子量 |
168.66 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4H2,1-2H3 |
InChIキー |
LYTASBYXDATWJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


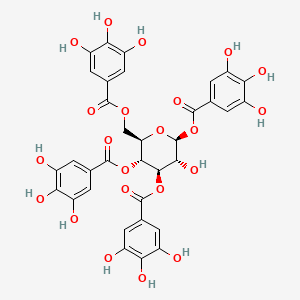
![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)
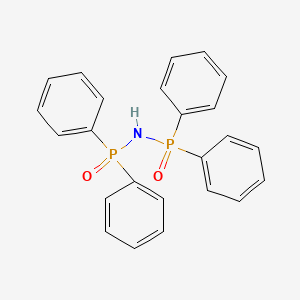
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
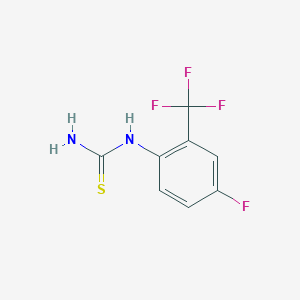



![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)
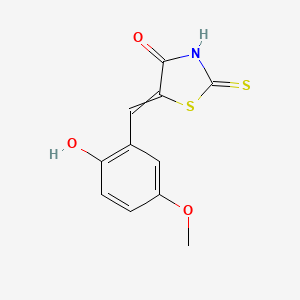
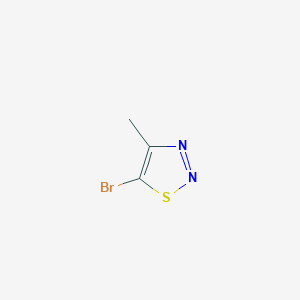
![(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol](/img/structure/B12433372.png)
